Diethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thiophene ring, a pyrrolidine ring, and a methoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a Hantzsch thiophene synthesis, which involves the condensation of a β-keto ester with elemental sulfur and a suitable aldehyde.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Diethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Nucleic Acid Binding: Interacting with DNA or RNA to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate: This compound is unique due to its specific combination of functional groups and rings.
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-furandicarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-pyridinedicarboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
diethyl 5-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-31-22(28)18-13(3)19(23(29)32-6-2)33-21(18)24-20(27)14-11-17(26)25(12-14)15-7-9-16(30-4)10-8-15/h7-10,14H,5-6,11-12H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMMDOWBCWEMQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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